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molecular formula C9H11N3 B8776273 5-(Tert-butyl)pyrazine-2-carbonitrile

5-(Tert-butyl)pyrazine-2-carbonitrile

Cat. No. B8776273
M. Wt: 161.20 g/mol
InChI Key: ACYWZCJTJXAMRA-UHFFFAOYSA-N
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Patent
US09045466B2

Procedure details

To an aqueous (1.5 L) solution of 2-cyanopyrazine (60 g), pivalic acid (56 mL) and ammonium peroxodisulfate (100 g) were added, then silver nitrate (146 g) was added, and the resultant was stirred at 80° C. for 2.5 hours. The reaction solution was extracted with ethyl acetate. Ethyl acetate was further added to the extract, and the suspension was filtered. Saturated saline was added to the filtrate, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate, and the desiccant was filtered off. Then, the solvent was distilled off under reduced pressure. The obtained residue was purified twice by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→50/50) to obtain the title compound (54 g) as a pale yellow solid.
[Compound]
Name
solution
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
ammonium peroxodisulfate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)#[N:2].[C:9](O)(=O)[C:10](C)([CH3:12])[CH3:11].[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O>[N+]([O-])([O-])=O.[Ag+]>[C:10]([C:6]1[N:7]=[CH:8][C:3]([C:1]#[N:2])=[N:4][CH:5]=1)([CH3:12])([CH3:11])[CH3:9] |f:2.3.4,5.6|

Inputs

Step One
Name
solution
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
C(#N)C1=NC=CN=C1
Name
Quantity
56 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
ammonium peroxodisulfate
Quantity
100 g
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Step Two
Name
Quantity
146 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resultant was stirred at 80° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
Ethyl acetate was further added to the extract
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
ADDITION
Type
ADDITION
Details
Saturated saline was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified twice by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→50/50)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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